molecular formula C13H16N6S B2555226 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415569-03-6

4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2555226
CAS No.: 2415569-03-6
M. Wt: 288.37
InChI Key: XBVDIMKAOOYMAC-UHFFFAOYSA-N
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Description

4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound that features a thiadiazole ring fused with a piperazine and pyrimidine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazol-2-amine with a suitable piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the thiadiazole ring, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are typical.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial DNA gyrase, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine is unique due to the combination of the thiadiazole, piperazine, and pyrimidine moieties, which confer a distinct set of chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic uses.

Properties

IUPAC Name

2-cyclopropyl-5-(4-pyrimidin-4-ylpiperazin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6S/c1-2-10(1)12-16-17-13(20-12)19-7-5-18(6-8-19)11-3-4-14-9-15-11/h3-4,9-10H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVDIMKAOOYMAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)N3CCN(CC3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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